N-环己基-N'-乙基-1,2-乙二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

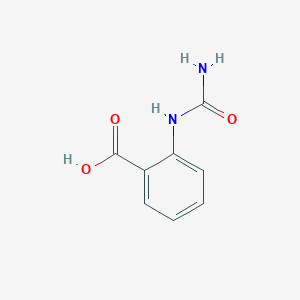

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine is a derivative of ethylenediamine where one of the amine groups is modified with a cyclohexyl group and the other with an ethyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and biological activity. Although the provided papers do not directly discuss N-Cyclohexyl-N'-ethyl-1,2-ethanediamine, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component cyclization reactions, as seen in the study of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one . This process, which proceeds under mild conditions, could potentially be adapted for the synthesis of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclohexyl-N'-ethyl-1,2-ethanediamine can be complex, with potential for various tautomeric forms. For instance, a chiral Schiff base dye derived from 1,2-ethanediamine was found to exist in the enol-imine tautomer, stabilized by intramolecular hydrogen bonds . This suggests that N-Cyclohexyl-N'-ethyl-1,2-ethanediamine could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of ethylenediamine derivatives can be influenced by the substituents attached to the nitrogen atoms. The Schiff base dye mentioned earlier exhibits specific photophysical properties and has been studied for its antifungal activity through molecular docking . Similarly, the reactivity of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would be expected to be influenced by its cyclohexyl and ethyl substituents, which could affect its chemical reactions and potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are closely related to their molecular structure. For example, the Schiff base dye's crystal packing is influenced by various intermolecular interactions, which also affect its photophysical properties . The novel methylene modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes show strong antitumor potential and a mechanism of action involving apoptosis induction . These findings suggest that the physical and chemical properties of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would need to be studied in detail to understand its solubility, stability, and potential biological activities.

科学研究应用

抗增殖化合物中的亲脂性

Tubić 等人 (2017) 研究了具有抗增殖活性的 1,2-乙二胺化合物的酯衍生物。他们确定了它们的亲脂性数据,这对于预测此类化合物的潜在体内代谢产物的亲脂性至关重要,这在药物开发中至关重要。该研究的模型显示,亲脂性参数与先前研究中观察到的抗增殖活性之间存在很强的相关性 (Tubić 等人,2017)。

放射性药物应用

Ramogida 等人 (2015) 合成并评价了源自 1,2-乙二胺的手性非环状配体,以了解它们作为放射性药物应用中螯合剂的潜力。这些配体,包括 N,N'-双(2-羟基环己基)乙烷-1,2-二胺,在放射性标记中表现出高热力学稳定性和有效性,表明它们在放射性药物开发中的潜力 (Ramogida 等人,2015)。

抗菌活性

Musa 等人 (2010) 研究了 N,N'-双(2-羟基苄基)-1,2-乙二胺衍生物的抗菌活性。他们发现对各种细菌具有显着的抗菌活性,表明这些化合物在开发新的抗菌剂中的潜力 (Musa 等人,2010)。

烯烃环氧化中的催化

Jiang 等人 (2013) 探索了在烯烃环氧化中使用具有 N 供体配体的镓 (III) 配合物,包括 1,2-乙二胺。这项研究突出了这些配合物在工业应用中合成环氧化物(一种有价值的化学中间体)的潜力 (Jiang 等人,2013)。

荧光传感器

Hazneci 等人 (2004) 使用源自 1,2-乙二胺的新合成的席夫碱开发了光学 pH 传感器。这些传感器对 pH 变化表现出显着的响应,使其在各种分析应用中很有用 (Hazneci 等人,2004)。

核磁共振造影对比剂

Zhang 等人 (2011) 研究了配体 N,N'-双(2-吡啶甲基)-双(乙酸乙酯)-1,2-乙二胺在开发核磁共振造影对比剂中的潜力。这项研究有助于持续努力,为医学影像创建更有效和更安全的造影剂 (Zhang 等人,2011)。

安全和危害

属性

IUPAC Name |

N'-cyclohexyl-N-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWCJMITLSXEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428257 |

Source

|

| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | |

CAS RN |

41239-36-5 |

Source

|

| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)